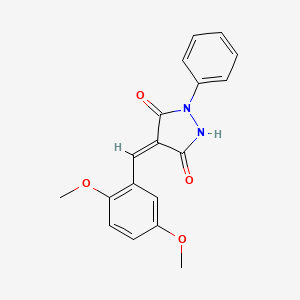

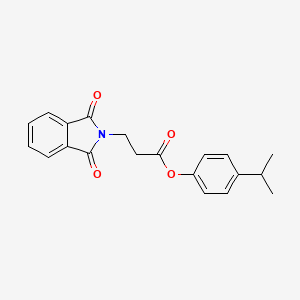

4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the condensation of specific aldehydes with amino-derivatives in the presence of catalysts such as acetic acid, leading to the formation of Schiff bases with yields up to 80% (Nayak & Poojary, 2019). These methods showcase the accessibility of the target compound through relatively straightforward synthetic pathways.

Molecular Structure Analysis

Detailed molecular structure analysis is achieved through various spectroscopic techniques, including FT-IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography. Such analyses reveal the compound's configuration and the presence of significant noncovalent interactions that may influence its biological activity and stability (Sun et al., 2007). The molecular geometry, as determined by X-ray methods, supports the understanding of its chemical reactivity and interaction potential.

Chemical Reactions and Properties

The chemical reactivity of 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be inferred from studies on similar compounds, demonstrating how modifications to the molecular structure can significantly impact its chemical behavior. Reactions involving the formation of Schiff bases, for instance, highlight the compound's ability to engage in further chemical transformations, potentially leading to a variety of derivatives with diverse biological activities (Ekowo et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are determined through comprehensive analyses, including X-ray crystallography, which reveals the compound's solid-state structure and provides insights into its stability and solubility characteristics (Alam & Lee, 2017).

Chemical Properties Analysis

The chemical properties of 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, including its reactivity, stability, and potential biological activity, can be explored through its interactions with various reagents and its behavior under different chemical conditions. Studies on analogous compounds provide valuable insights into the mechanisms of reaction and the influence of substituents on the compound's overall chemical profile (Tanak et al., 2011).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and their derivatives have been a subject of interest due to their potential in various applications. For instance, the synthesis of new azo Schiff bases of pyrazole derivatives, including compounds with structural similarities to 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, has been explored. These compounds were characterized using techniques such as IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, alongside theoretical calculations based on density functional theory (DFT) to analyze their structural and electronic properties (Özkınalı et al., 2018).

Antimicrobial Activity

Research into the antimicrobial properties of compounds structurally similar to 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been conducted. For example, studies on the antibacterial activity of certain pyrazole derivatives against various bacterial strains have shown promising results, highlighting the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2009).

Antioxidant, Antitumor, and Antimicrobial Activities

Further investigations into pyrazole derivatives have revealed their potential in antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis of new pyrazolopyridines demonstrated significant antioxidant activity in assays and showed promising antitumor activity against liver and breast cell lines. Additionally, their antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity were explored, presenting these compounds as versatile agents for various therapeutic applications (El‐Borai et al., 2013).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

The exploration of new compounds with anti-inflammatory, analgesic, and anticonvulsant activities has also been a focus, with studies synthesizing novel derivatives and testing their biological activities. These studies highlight the therapeutic potential of these compounds in treating various conditions, further emphasizing the importance of such research in discovering new drugs (El-Sawy et al., 2014).

Molecular Docking and In Silico Studies

In silico studies, including molecular docking and DFT calculations, have been conducted to understand the interaction mechanisms and optimize the properties of compounds similar to 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. Such studies provide insights into the binding modes with biological targets, guiding the design of more effective drugs (Ekowo et al., 2020).

Propriétés

IUPAC Name |

(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-8-9-16(24-2)12(10-14)11-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTVFDWTRXLOPK-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)